molecular formula C8H11BrN2O2 B2451185 Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate CAS No. 1454848-49-7

Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2451185
CAS No.: 1454848-49-7
M. Wt: 247.092
InChI Key: GQGTUNKIAGTVEC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate (CAS 1454848-49-7) is a high-value brominated pyrazole ester widely employed as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research . Its molecular structure, defined by the formula C8H11BrN2O2, incorporates two critical functional handles: a bromine atom and an ethyl carboxylate group . This design makes the compound a privileged scaffold for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse carbon-based substituents. While specific applications for this 1-ethyl derivative are not detailed in the available literature, research on its closely related analog, Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, demonstrates significant utility as a key precursor in the synthesis of potential drug candidates, including phosphatidylinositol-3-kinase (PI3K) inhibitors . The structural features of this compound series are of high interest in developing therapies for conditions like cancer and inflammatory diseases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-bromo-1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-11-7(9)6(5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGTUNKIAGTVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454848-49-7
Record name ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

Ethyl acetoacetate reacts with ethylhydrazine in ethanol under reflux (80–100°C, 6–8 hours), facilitating nucleophilic attack at the β-keto carbonyl group. Cyclization yields the pyrazole core with methyl and ester substituents at positions 3 and 4, respectively. Bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (0–5°C, 2 hours) introduces bromine at position 5 via radical-mediated electrophilic substitution.

Key Parameters:

  • Molar Ratio: 1:1.2 (ethyl acetoacetate:ethylhydrazine) for complete conversion.
  • Catalyst: Benzoyl peroxide (0.5 mol%) accelerates bromination.
  • Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate, 4:1).

Bromination of Pre-Formed Pyrazole Esters

Alternative approaches brominate pre-synthesized pyrazole esters. For example, 1-ethyl-1H-pyrazole-4-carboxylate derivatives undergo regioselective bromination using phosphorus tribromide (PBr₃) in dichloromethane.

Comparative Bromination Agents

Brominating Agent Solvent Temperature Yield Selectivity
NBS CCl₄ 0–5°C 72% >95%
Br₂ DCM RT 58% 80%
PBr₃ THF 40°C 65% 85%

NBS offers superior selectivity due to its controlled radical mechanism, minimizing di-substitution byproducts.

Multi-Step Synthesis from Diethyl Butynedioate

Adapting methods from CN112079781A, diethyl butynedioate (4) condenses with ethylhydrazine to form 5-hydroxy-1-ethyl-1H-pyrazole-3-carboxylate (5). Subsequent bromination with PBr₃ replaces the hydroxyl group with bromine, yielding ethyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylate (6). A Dimroth rearrangement under acidic conditions (HCl, reflux) shifts the ester to position 4.

Critical Steps:

  • Hydroxyl Bromination: Requires stoichiometric PBr₃ (1.2 equiv) to prevent residual hydroxyl groups.
  • Rearrangement: 80% H2SO4 at 60°C for 3 hours achieves complete ester migration.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance reaction control and throughput:

  • Cyclocondensation: Ethyl acetoacetate and ethylhydrazine mix in a microreactor (residence time: 10 minutes, 100°C).
  • Bromination: NBS solution introduced via T-junction, with UV monitoring for real-time adjustment.
  • Purification: In-line liquid-liquid extraction and simulated moving bed chromatography isolate the product in 85% yield.

Benefits:

  • Reduces reaction time from hours to minutes.
  • Minimizes solvent waste by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 5-azido-1-ethyl-1H-pyrazole-4-carboxylate or 5-thiocyanato-1-ethyl-1H-pyrazole-4-carboxylate.

    Oxidation: Formation of 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate N-oxide.

    Reduction: Formation of 5-bromo-1-ethyl-1H-pyrazole-4-methanol.

Scientific Research Applications

Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Agrochemicals: It serves as an intermediate in the synthesis of herbicides and fungicides.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 5-bromo-1H-pyrazole-4-carboxylate: Lacks the ethyl group at the nitrogen atom, which may affect its reactivity and biological activity.

    5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid: The absence of the ester group may influence its solubility and pharmacokinetic properties.

    1-Ethyl-3,5-dibromo-1H-pyrazole-4-carboxylate: The presence of an additional bromine atom may enhance its reactivity in substitution reactions.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications.

Biological Activity

Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C7H9BrN2O2C_7H_9BrN_2O_2. Its structure includes a bromine atom at the 5th position of the pyrazole ring and an ethyl ester group at the 4th position, which contributes to its reactivity and biological properties.

1. Anti-inflammatory Properties

Research has indicated that compounds in the pyrazole family, including this compound, exhibit significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. A study reported that derivatives of pyrazole showed COX-2 inhibitory activities with IC50 values ranging from 0.034 to 0.052 μM, indicating potent anti-inflammatory effects .

CompoundCOX-2 IC50 (μM)Selectivity Index
This compoundTBDTBD
Celecoxib0.01>100

2. Anticancer Activity

This compound has shown promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways. For instance, compounds similar to this pyrazole derivative have been evaluated for their effectiveness against various cancer types, demonstrating cytotoxic effects and potential as chemotherapeutic agents.

3. Antimicrobial Effects

The compound also exhibits antimicrobial properties, making it a candidate for further development in treating bacterial and fungal infections. Pyrazole derivatives have been reported to inhibit the growth of several pathogenic microorganisms, suggesting that this compound may possess similar activities .

The mechanism through which this compound exerts its biological effects likely involves the inhibition of specific enzymes and receptors involved in inflammatory and cancer pathways. The bromine atom enhances binding affinity through halogen bonding, while the ethyl group may facilitate interactions with enzyme active sites.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of substituted pyrazoles were synthesized and tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The most potent compounds showed significant edema inhibition compared to standard anti-inflammatory drugs like diclofenac .
  • Anticancer Evaluation : In vitro assays demonstrated that certain pyrazole derivatives could inhibit tumor cell proliferation by inducing apoptosis through caspase activation pathways.

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